molecular formula C21H21ClN2O2S B11084034 1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine

1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine

Cat. No.: B11084034
M. Wt: 400.9 g/mol
InChI Key: CYRGZNQGBKJDRQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(naphthalene-1-sulfonyl)piperazine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated methylphenyl group and a naphthalene sulfonyl group attached to a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-4-(naphthalene-1-sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylphenyl to obtain 3-chloro-4-methylphenyl. This intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated product. Finally, the sulfonylated intermediate is reacted with piperazine under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-(naphthalene-1-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(naphthalene-1-sulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(naphthalene-1-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the naphthalene sulfonyl group, resulting in different chemical and biological properties.

    4-(Naphthalene-1-sulfonyl)piperazine: Lacks the chlorinated methylphenyl group, leading to variations in reactivity and applications.

    1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group instead of a naphthalene sulfonyl group, affecting its overall properties.

Uniqueness: 1-(3-Chloro-4-methylphenyl)-4-(naphthalene-1-sulfonyl)piperazine is unique due to the presence of both the chlorinated methylphenyl and naphthalene sulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-naphthalen-1-ylsulfonylpiperazine

InChI

InChI=1S/C21H21ClN2O2S/c1-16-9-10-18(15-20(16)22)23-11-13-24(14-12-23)27(25,26)21-8-4-6-17-5-2-3-7-19(17)21/h2-10,15H,11-14H2,1H3

InChI Key

CYRGZNQGBKJDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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